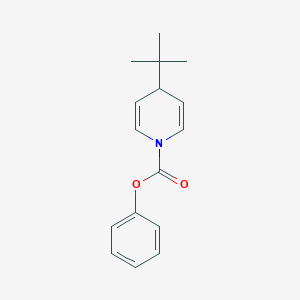![molecular formula C21H17N2P B12588410 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole CAS No. 877129-21-0](/img/structure/B12588410.png)
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole is an organophosphorus compound that features a pyrazole ring substituted with a diphenylphosphanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole typically involves the reaction of 2-bromobenzaldehyde with diphenylphosphine followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the phosphanyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Modified pyrazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and ruthenium, which are commonly used in homogeneous catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar ligand properties but a different heterocyclic ring structure.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with two phosphanyl groups, commonly used in coordination chemistry.
Uniqueness
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole is unique due to its pyrazole ring, which provides distinct electronic and steric properties compared to other phosphine ligands. This uniqueness allows it to form specific metal complexes that can exhibit different catalytic activities and selectivities .
Propriétés
Numéro CAS |
877129-21-0 |
|---|---|
Formule moléculaire |
C21H17N2P |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
diphenyl-[2-(1H-pyrazol-5-yl)phenyl]phosphane |
InChI |
InChI=1S/C21H17N2P/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)21-14-8-7-13-19(21)20-15-16-22-23-20/h1-16H,(H,22,23) |
Clé InChI |
HMMSIADJAUBCEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


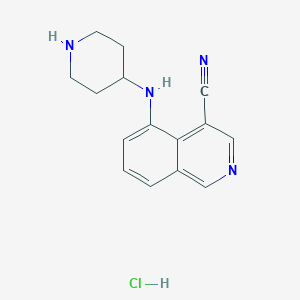

![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
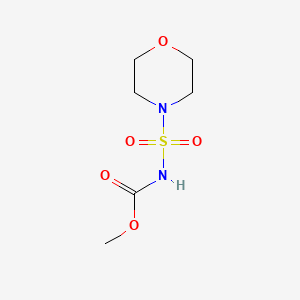

![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
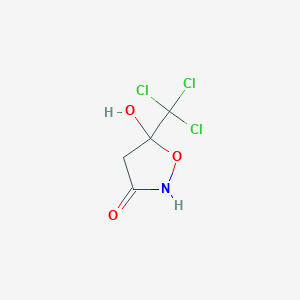
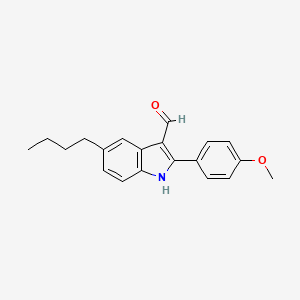
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
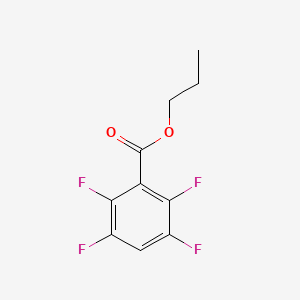
![Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588384.png)
